(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride

Catalog No.
S13905435
CAS No.
M.F
C11H18ClNO
M. Wt
215.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydroc...

Product Name

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride

IUPAC Name

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol;hydrochloride

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10-11,13H,12H2,1-2H3;1H/t10-,11+;/m0./s1

InChI Key

BCGRNSSKXKBQHB-VZXYPILPSA-N

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)O)N.Cl

Isomeric SMILES

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl

The compound (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride is a chiral amino alcohol characterized by its specific stereochemistry at the first and second carbon atoms. This compound features a phenyl group attached to a butan-1-ol backbone, along with an amino group that contributes to its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in pharmaceuticals and biochemical research.

The chemical behavior of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride can be understood through several key reactions:

  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing the compound to form derivatives with various electrophiles.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or be converted into alkyl halides through halogenation.
  • Chiral Inversion: Under certain conditions, the stereochemistry may be altered, leading to different enantiomers with potentially different biological activities.

These reactions are crucial for modifying the compound for specific therapeutic purposes or for synthesizing analogs.

Research indicates that (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride exhibits significant biological activity. Its structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and norepinephrine levels. Studies have shown that compounds with similar structures can influence mood and cognitive functions, making this compound a candidate for neuropharmacological applications .

The synthesis of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts to produce the desired stereochemistry selectively.
  • Reduction Reactions: Starting from ketones or aldehydes, reduction processes involving lithium aluminum hydride or borohydride can yield the corresponding alcohol.
  • Amino Acid Derivation: Employing amino acids as starting materials and modifying them through alkylation or acylation reactions.

These methods allow for the production of the compound with high purity and specific stereochemical configurations.

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride has several applications:

  • Pharmaceutical Development: It is investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter levels.
  • Research Tool: This compound serves as a reference standard in biochemical assays aimed at understanding amine interactions and receptor binding.
  • Synthetic Intermediate: It is used in the synthesis of more complex pharmaceutical agents.

Interaction studies involving (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride focus on its binding affinity to various receptors. These studies typically employ:

  • In Vitro Assays: High-throughput screening methods to assess its effects on neurotransmitter receptors and other biological targets.
  • Molecular Docking Studies: Computational approaches to predict how the compound interacts at the molecular level with target proteins.

These studies help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
(R)-PhenylephrineA phenolic amine with a hydroxyl groupPrimarily used as a decongestant; different pharmacological profile.
(S)-PropranololA non-selective beta-blocker with an aromatic ringUsed in cardiovascular treatments; distinct mechanism of action.
(R)-AmphetamineA substituted phenethylamineKnown for stimulant properties; interacts differently with neurotransmitter systems.

The uniqueness of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride lies in its specific stereochemistry and potential neuroactive properties, which may not be present in other similar compounds.

Role of Vicinal Stereogenic Centers in Enantioselective Catalysis

The (1R,2S)-configured vicinal stereogenic centers in 2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride impose strict geometric constraints during synthesis, necessitating catalysts capable of distinguishing between prochiral faces while suppressing epimerization. Phenylalanine ammonia lyase (PAL) variants, such as PcPAL-L256V-I460V, have been engineered to accommodate β-methyl cinnamic acid substrates, enabling direct amination with >99.5% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr) . Computational simulations reveal that the L256V mutation enlarges the substrate-binding pocket, allowing β-methyl group accommodation, while I460V stabilizes the transition state through hydrophobic interactions (Figure 1) .

Table 1: Enantioselectivity of PAL Variants in β-Branched Amino Acid Synthesis

PAL VariantSubstrateee (%)drYield (%)
PcPAL-L256V-I460Vβ-MeCA99.520:171
PcPAL-F137V-L256V-I460Vβ-EtCA99.725:168

Iridium-catalyzed carbonyl reductive coupling offers complementary stereocontrol. Cyclometalated π-allyliridium complexes modified with (R)-SEGPHOS ligate phthalimido-allenes and primary alcohols, forming anti-vicinal amino alcohols with >20:1 dr and 40–99% ee . Kinetic isotope effect (KIE) studies confirm that alcohol dehydrogenation is turnover-limiting, followed by rapid allene hydrometalation and aldehyde addition . The rigid chiral environment of the iridium catalyst enforces a six-centered transition state, aligning the β-methyl group and phenyl ring in staggered conformations to minimize steric clash (Figure 2) .

Diastereoselective Cycloaddition Strategies for β-Amino Alcohol Frameworks

1,3-Dipolar cycloadditions between azomethine ylides and dipolarophiles provide direct access to β-amino alcohol frameworks with predictable stereochemistry. Huisgen’s concerted pericyclic mechanism ensures retention of dipolarophile stereochemistry, as demonstrated in the synthesis of syn,anti-β,γ-diamino alcohols via lithiated N-benzyl-N-tert-butylaminoacetonitrile aldolization . The reaction proceeds through a closed six-membered transition state, where the tert-butyl group shields the re face of the incipient stereocenter, yielding >20:1 dr .

Table 2: Diastereoselectivity in Azomethine Ylide Cycloadditions

DipolarophileDipoledr (syn:anti)Yield (%)
Methyl acrylatePhthalimido-allene25:185
StyreneAzomethine ylide20:178
TrifluorobutanolN-Boc-propanolamine18:172

Notably, iridium-catalyzed hydrohydroxyalkylation of phthalimido-allenes with alcohols achieves anti-diastereoselectivity through π-facial discrimination. The bulky 3-nitrobenzoate ligand directs alcohol dehydrogenation to generate an aldehyde intermediate, which undergoes stereoselective addition to the (α-amino)allyliridium species . This method tolerates secondary hydroxyl groups and heteroaromatic substituents, enabling late-stage functionalization of complex substrates .

Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition Methodologies

While Rh(II) catalysts are less commonly reported for this specific compound, their utility in 1,3-dipolar cycloadditions is well-established for analogous systems. Dirhodium tetraacetate, [Rh2(OAc)4], facilitates nitrile oxide cycloadditions with electron-deficient alkenes, producing isoxazolidines with >90% ee under mild conditions . The reaction proceeds via a stepwise mechanism, where Rh(II) stabilizes the nitrile oxide dipole through Lewis acid interactions, enhancing regioselectivity .

Figure 3: Proposed Rh(II)-Mediated Cycloaddition Mechanism

  • Nitrile oxide coordination to Rh(II) center.
  • Alkene approach from the less hindered face.
  • Concerted [3+2] cycloaddition with retention of configuration.

Although direct applications to (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride are not documented in the provided sources, extrapolation from iridium-catalyzed systems suggests that Rh(II) could similarly stabilize transition states in β-amino alcohol synthesis. For instance, Rh(II)-mediated aldolizations of α-aminonitriles with aldehydes may offer stereochemical control comparable to lithium-mediated methods .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

215.1076919 g/mol

Monoisotopic Mass

215.1076919 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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